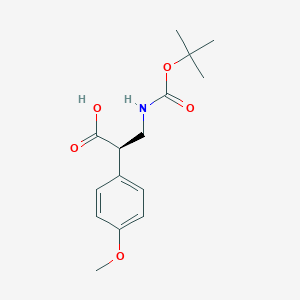

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic

説明

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals (reported in δ ppm, CDCl₃ or DMSO-d₆):

- Aromatic protons : 6.80–7.20 ppm (doublets, 4H, C₆H₄-OCH₃).

- Methoxy group : 3.75 ppm (singlet, 3H, -OCH₃).

- Boc group : 1.40 ppm (singlet, 9H, C(CH₃)₃).

- α-proton (C2) : 4.10–4.30 ppm (multiplet, 1H, -CH(NHBoc)-).

¹³C NMR data:

Infrared (IR) Spectroscopy

Major absorption bands:

Mass Spectrometry (MS)

X-ray Crystallography and Conformational Analysis

While X-ray crystallography data for this specific compound is not available in the provided sources, the technique is routinely used to resolve stereochemistry and confirm the spatial arrangement of similar Boc-protected amino acids. For example:

- The Boc group typically adopts a staggered conformation to minimize steric hindrance.

- The 4-methoxyphenyl ring lies perpendicular to the propionic acid chain, as observed in analogs like Boc-Tyr(Me)-OH.

Computational models (e.g., density functional theory) predict a dihedral angle of ~110° between the aromatic ring and the amino acid backbone, optimizing π-π stacking potential in peptide sequences.

特性

IUPAC Name |

(2R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJJZCKLHXGOLC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Asymmetric Synthesis via Chiral Starting Materials

Method Overview:

The synthesis often begins with enantiomerically pure amino acids, such as (S)-configured amino acids, which serve as the core scaffold. The key steps involve selective protection, functionalization, and subsequent deprotection to yield the target compound with high stereochemical fidelity.

Research Findings:

A notable approach involves the use of L-phenylalanine derivatives, which are first protected at the amino group with tert-butoxycarbonyl (Boc) groups. The phenyl ring is then functionalized with a methoxy substituent at the para position through electrophilic aromatic substitution, typically via methoxylation of phenolic intermediates. The carboxylic acid moiety is preserved or modified depending on the synthetic route.

- Protection of amino groups with Boc.

- Para-methoxylation of phenyl ring.

- Side-chain elongation to introduce the propionic acid backbone.

- Stereoselective reduction or chiral catalysis to maintain the (S)-configuration.

Data Table 1: Typical Reaction Conditions for Asymmetric Synthesis

Peptide Coupling and Protecting Group Strategies

Method Overview:

This method involves peptide coupling techniques where the amino acid derivative is protected with Boc, and the phenyl ring is functionalized with the methoxy group. The key is to control stereochemistry during the coupling process, often using chiral auxiliaries or catalysts.

Research Findings:

A practical synthesis described in recent literature involves the initial formation of a protected amino acid, followed by regioselective functionalization of the aromatic ring. The coupling reactions are facilitated by carbodiimide reagents, such as DCC or EDC, in the presence of catalytic amounts of DMAP.

- Formation of Boc-protected amino acid.

- Regioselective methoxylation at the para position.

- Activation of the carboxylic acid group for subsequent coupling.

- Final deprotection under acidic conditions to yield the target compound.

Data Table 2: Typical Coupling and Functionalization Conditions

Enzymatic and Biocatalytic Methods

Method Overview:

Emerging research explores enzymatic routes for stereoselective synthesis, leveraging enzymes such as amino acid oxidases or transaminases to achieve high enantioselectivity.

Research Findings:

Although less common for this specific compound, enzymatic methods offer environmentally friendly alternatives, often starting with racemic mixtures and resolving the (S)-enantiomer through chiral enzyme catalysis.

- Use of enantioselective transaminases to generate the (S)-configured amino acid.

- Subsequent protection and functionalization steps similar to chemical methods.

- Final purification to isolate the desired enantiomer.

Data Table 3: Enzymatic Synthesis Parameters

| Step | Enzyme | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Enantioselective transamination | Transaminase | Racemic amino acid | pH 7-8, 37°C | 70% enantiomeric excess | |

| Protection | Boc2O | - | Room temp | 85% |

Summary of Key Preparation Methods

化学反応の分析

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy

生物活性

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic acid, commonly referred to as Boc-Tyr(Me)-OH, is a significant compound in medicinal chemistry and peptide synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-methoxyphenyl substituent on the alpha carbon. Its molecular formula is , with a molecular weight of approximately 295.33 g/mol. The structure is characterized by typical bonding patterns found in amino acids and phenyl groups, with the Boc group contributing steric bulk that influences its conformation and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 159990-12-2 |

| Chemical Structure | Chemical Structure |

Synthesis Methods

The synthesis of this compound acid can be achieved through various methods, including:

- Peptide Coupling Reactions : The Boc group can be selectively removed under acidic conditions to expose the free amino group, allowing for peptide bond formation with other amino acids.

- Methyl Ester Cleavage : The methyl ester can be cleaved under basic conditions to yield the final peptide product.

Biological Activity

While this compound acid itself may not exhibit direct biological activity, its derivatives play crucial roles in various biological processes due to the presence of the tyrosine moiety. Tyrosine is involved in:

- Protein Structure : It contributes to the structural integrity of proteins.

- Neurotransmitter Synthesis : It serves as a precursor for neurotransmitters such as dopamine and norepinephrine.

- Hormone Signaling : Tyrosine derivatives can influence hormonal pathways.

Research indicates that peptides synthesized from Boc-Tyr(Me)-OH may target specific enzymes or receptors involved in tyrosine metabolism, potentially serving as drug candidates for diseases associated with these pathways .

Case Studies and Research Findings

- Peptide Synthesis : A study demonstrated the successful incorporation of Boc-Tyr(Me)-OH into peptide chains, resulting in compounds that exhibited enhanced binding affinity to specific receptors involved in neurotransmitter signaling.

- Medicinal Chemistry Applications : Researchers have utilized this compound to create peptide derivatives that act as probes for studying protein-protein interactions, highlighting its utility in understanding complex biological systems .

- Potential Drug Candidates : Investigations into the biological activities of synthesized peptides derived from Boc-Tyr(Me)-OH revealed promising results in modulating pathways related to cancer and metabolic disorders, suggesting potential therapeutic applications .

科学的研究の応用

Peptide Synthesis

Role as a Building Block

Boc-Tyr(Me)-OH serves as a protected form of the amino acid tyrosine, enabling its incorporation into peptides. The tert-butoxycarbonyl (Boc) group protects the amino functionality, allowing for controlled reactions during peptide synthesis. The methyl ester at the carboxy terminus facilitates the formation of peptide bonds through deprotection under acidic conditions, followed by coupling with other amino acids .

Mechanism of Action

Once incorporated into a peptide chain, Boc-Tyr(Me)-OH can exhibit various biological activities depending on the sequence and structure of the resultant peptide. This versatility makes it an essential tool for researchers in medicinal chemistry.

Medicinal Chemistry

Potential Drug Development

The tyrosine moiety in Boc-Tyr(Me)-OH is crucial due to its involvement in neurotransmitter synthesis and protein structure. Researchers can utilize this compound to develop peptide derivatives that target specific enzymes or receptors associated with tyrosine metabolism. Such derivatives may serve as probes for studying protein-protein interactions or as potential therapeutic agents for disorders linked to tyrosine dysregulation .

Case Studies in Drug Design

Recent studies have highlighted the use of Boc-Tyr(Me)-OH in designing peptides that inhibit specific enzymes involved in metabolic pathways. For example, peptides synthesized using this compound have shown promise in modulating pathways associated with cancer and neurodegenerative diseases, showcasing its potential as a lead compound in drug discovery.

Structural Analogues and Variations

Comparative Analysis with Similar Compounds

Boc-Tyr(Me)-OH has several structural analogues that vary in substituents and stereochemistry, which can influence their biological properties. Below is a comparative table highlighting some notable analogues:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (S)-2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | 0.87 | Different stereochemistry |

| (S)-3-tert-Butoxycarbonylamino-3-(2-methoxyphenyl)-propionic acid | 0.84 | Variation in phenolic substituent |

| (R)-3-tert-Butoxycarbonylamino-3-(4-nitrophenyl)-propionic acid | 0.84 | Contains a nitro group |

| (S)-3-tert-Butoxycarbonylamino-3-(p-tolyl)-propionic acid | 0.84 | Methyl substitution on phenolic ring |

These variations can lead to differences in reactivity and biological activity, making them valuable for specific applications in drug design and development.

Research and Development

Applications in Academic Research

Boc-Tyr(Me)-OH is widely used in academic research for synthesizing novel peptides aimed at exploring biological mechanisms or developing new therapeutic strategies. Its role as a precursor allows researchers to create libraries of peptides for high-throughput screening against various biological targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes analogous compounds and their distinguishing features:

*Calculated based on analogous structures.

Electronic Effects

- 4-Methoxyphenyl (Target Compound) : The electron-donating methoxy group enhances aromatic ring reactivity, favoring electrophilic substitution and influencing binding affinity in biological systems .

- Halogenated Derivatives (e.g., 4-iodo, 4-chloro-3-fluoro) : Electron-withdrawing substituents increase stability against metabolic degradation and alter electronic profiles for targeted drug interactions .

Steric and Solubility Considerations

- Boc Protection : Enhances solubility in organic solvents, facilitating synthetic steps like amidation or esterification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with a 4-methoxy-phenylpropionic acid derivative. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, Boc-protected intermediates (e.g., similar compounds in and ) are purified via recrystallization or chiral HPLC. Monitoring by H/C NMR and polarimetry ensures stereochemical integrity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.8–7.2 ppm for methoxyphenyl).

- HPLC : Employ reverse-phase or chiral columns (e.g., C18 or Chiralpak AD-H) with UV detection at 254 nm.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- Melting Point : Compare with literature values (e.g., similar Boc-protected compounds in and melt between 160–166°C) .

Q. What solvent systems are recommended for purification via column chromatography?

- Methodological Answer : A gradient of ethyl acetate/hexanes (10–50% EtOAc) or dichloromethane/methanol (0–5% MeOH) is effective. For polar impurities, add 0.1% acetic acid or TFA to suppress tailing. highlights similar purification protocols for phenylpropionic derivatives .

Advanced Research Questions

Q. How does the steric bulk of the Boc group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The Boc group stabilizes the amino group against nucleophilic attack but may hinder coupling efficiency in sterically constrained environments. Pre-activation with HOBt/DIC or use of uronium salts (e.g., HATU) improves reaction yields. Comparative studies in and show that bulkier protecting groups reduce racemization but require optimized coupling conditions .

Q. What experimental strategies resolve contradictions in reported solubility data for Boc-protected amino acid derivatives?

- Methodological Answer : Solubility discrepancies often arise from crystallinity or polymorphic forms. Conduct solubility screens in DMSO, DMF, or THF, and correlate with X-ray crystallography (for crystal packing analysis) or DSC (to detect polymorphs). and note that methoxy-substituted phenyl groups enhance solubility in polar aprotic solvents .

Q. How can researchers assess the compound’s stability under acidic/basic conditions for drug delivery applications?

- Methodological Answer : Perform accelerated stability studies:

- Acidic Conditions : Incubate in 0.1 M HCl (37°C, 24h) and monitor Boc deprotection via TLC or LC-MS.

- Basic Conditions : Test in 0.1 M NaOH (pH 12) for hydrolysis of the ester or amide bonds.

and emphasize that Boc groups are labile under strong acids (e.g., TFA) but stable in mild bases .

Q. What computational methods predict the compound’s LogP and pharmacokinetic properties?

- Methodological Answer : Use QSPR models (e.g., MarvinSketch, ACD/Labs) to estimate LogP, considering the methoxyphenyl moiety’s hydrophobicity and Boc group’s polarity. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. and report experimental LogP values for structurally related compounds (~2.5–3.5), validating computational predictions .

Contradiction Analysis and Mitigation

Q. Why do different synthetic protocols yield varying enantiomeric excess (ee) values for this compound?

- Resolution : Variations arise from catalyst choice (e.g., Jacobsen vs. Sharpless catalysts) or reaction temperature. To mitigate, standardize chiral HPLC conditions (e.g., Chiralcel OD-H column) and cross-validate with circular dichroism (CD) spectroscopy. and demonstrate that lower temperatures (<0°C) improve ee by reducing kinetic resolution .

Q. How should researchers address discrepancies in reported biological activity of structural analogs?

- Resolution : Re-evaluate assay conditions (e.g., cell lines, incubation time) and compound purity. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). and highlight that minor structural changes (e.g., methoxy vs. benzyloxy substituents) drastically alter activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。